molecular formula C18H21N3NaO3S+ B1678786 Rabeprazole sodium CAS No. 117976-90-6

Rabeprazole sodium

Katalognummer B1678786
CAS-Nummer: 117976-90-6
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: KRCQSTCYZUOBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rabeprazole Sodium is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole Sodium is a prodrug that turns into an active sulphenamide form in the acid environment of the parietal cells .


Synthesis Analysis

Rabeprazole Sodium was synthesized using rabeprazole thioether as a raw material and sodium hypochlorite solution as the oxidant . Oxidation, quenching, acid-base regulation, and extraction were completed continuously in the microreactor .


Molecular Structure Analysis

The molecular formula of Rabeprazole Sodium is C18H20N3NaO3S . Its molecular weight is 381.42 .


Chemical Reactions Analysis

Rabeprazole Sodium blocks the final step of gastric acid secretion. In gastric parietal cells, rabeprazole is protonated, accumulates, and is transformed to an active sulfenamide .


Physical And Chemical Properties Analysis

Rabeprazole Sodium is a solid substance . Its melting point is 140-141°C . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Rabeprazole Sodium: A Comprehensive Analysis of Scientific Research Applications: Rabeprazole sodium is a proton pump inhibitor (PPI) with a variety of applications in scientific research and medicine. Below are detailed sections focusing on unique applications of this compound:

Gastroesophageal Reflux Disease (GERD) Treatment

Rabeprazole sodium is commonly prescribed for the treatment of GERD, where it works by inhibiting the H+/K+ ATPase enzyme, effectively reducing gastric acid secretion and providing relief from symptoms .

Peptic Ulcer Management

It is used in the management of peptic ulcers due to its ability to suppress basal and stimulated gastric acid secretion, promoting healing of the ulcerated tissue .

Zollinger-Ellison Syndrome

Rabeprazole sodium is also indicated for the treatment of Zollinger-Ellison syndrome, a condition characterized by excessive gastric acid production .

Erosive Esophagitis

Patients suffering from erosive esophagitis can benefit from rabeprazole sodium’s acid-suppressive effects, which aid in the healing of esophageal erosions .

Analytical Method Development

In pharmaceutical research, rabeprazole sodium is used in method development for quantitative determination of impurities and degradation products in formulations .

Formulation Research

Research into developing immediate-release oral tablets of rabeprazole sodium aims to improve its efficacy and gastric stability for quicker therapeutic action .

Drug Delivery System Design

Studies have been conducted to formulate floating microspheres of rabeprazole sodium, enhancing its bioavailability and therapeutic effectiveness .

Wirkmechanismus

Target of Action

Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the proton pump , located at the secretory surface of the gastric parietal cells .

Mode of Action

Rabeprazole sodium belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug that, in the acidic environment of the parietal cells, turns into its active sulphenamide form . This active form inhibits the H+/K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), acid suppression can provide symptomatic relief .

Pharmacokinetics

Rabeprazole sodium is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The bioavailability of rabeprazole sodium is approximately 52% . It has a protein binding rate of 96.3% and an elimination half-life of approximately 1 hour . The pharmacokinetics of rabeprazole sodium indicate no apparent accumulation of the drug or its thioether metabolite with a 10-mg dose .

Result of Action

The molecular and cellular effects of rabeprazole sodium’s action result in the suppression of gastric acid secretion. This helps in the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of rabeprazole sodium is influenced by the acidic environment of the stomach. As a prodrug, it turns into its active form in the acid environment of the parietal cells . Formulation type and feeding status can affect the bioavailability and absorption of rabeprazole sodium .

Safety and Hazards

Rabeprazole Sodium can cause skin irritation, serious eye irritation, and respiratory irritation . Long-term use of Rabeprazole Sodium may cause you to develop stomach growths called fundic gland polyps . If you use Rabeprazole Sodium for longer than 3 years, you could develop a vitamin B-12 deficiency .

Zukünftige Richtungen

Rabeprazole Sodium is usually taken once per day . If your doctor prescribes it twice a day, take 1 dose in the morning and 1 dose in the evening . It’s best to take Rabeprazole Sodium before a meal . Some experts recommend a step-down approach in order to avoid worsening or rebound symptoms .

Eigenschaften

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044205
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole sodium

CAS RN

117976-90-6
Record name Rabeprazole sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabeprazole sodium
Reactant of Route 2
Reactant of Route 2
Rabeprazole sodium
Reactant of Route 3
Reactant of Route 3
Rabeprazole sodium
Reactant of Route 4
Rabeprazole sodium
Reactant of Route 5
Rabeprazole sodium
Reactant of Route 6
Rabeprazole sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.